molecular formula C19H16O5 B14428601 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate CAS No. 84302-14-7

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate

Cat. No.: B14428601
CAS No.: 84302-14-7
M. Wt: 324.3 g/mol
InChI Key: HBFZLABOZUPODJ-UHFFFAOYSA-N
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Description

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a dioxo group, a phenyl group, and a benzoate ester

Preparation Methods

The synthesis of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-ol with benzoic acid under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate can be compared with similar compounds such as:

    1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and applications.

    1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl acetate: The acetate ester may exhibit different chemical properties and reactivity compared to the benzoate ester.

    1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl propionate: The propionate ester may have different solubility and stability characteristics.

Properties

CAS No.

84302-14-7

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

(1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl) benzoate

InChI

InChI=1S/C19H16O5/c1-2-23-19(22)17(13-16(20)14-9-5-3-6-10-14)24-18(21)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

HBFZLABOZUPODJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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